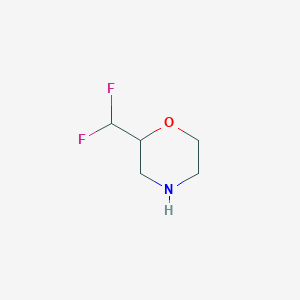

2-(difluoromethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethyl)morpholine is an organic compound with the molecular formula C5H9F2NO . It is a derivative of morpholine, a six-membered heterocyclic compound containing one nitrogen and one oxygen atom .

Synthesis Analysis

The synthesis of morpholines, including 2-(difluoromethyl)morpholine, has been a subject of significant research. A common method involves the use of 1,2-amino alcohols and related compounds. A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis

The molecular structure of 2-(difluoromethyl)morpholine consists of a six-membered ring with one nitrogen and one oxygen atom . The difluoromethyl group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

Difluoromethylation reactions, including those involving 2-(difluoromethyl)morpholine, have been studied extensively. These reactions are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played a significant role due to the positive impacts on the physical properties of organic compounds .Physical And Chemical Properties Analysis

2-(Difluoromethyl)morpholine has a molecular weight of 137.128 Da . Morpholine, the parent compound, is a fairly strong base (pKa 8.7, lower than that of piperidine) and a potent solvent widely used in industry and organic synthesis .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Morpholine derivatives, including 2-(difluoromethyl)morpholine, serve as essential building blocks in medicinal chemistry. Researchers have harnessed their pharmacological potential for various therapeutic purposes. These compounds exhibit a broad spectrum of activities, such as:

Organic Synthesis and Solvent Properties

2-(Difluoromethyl)morpholine is a potent solvent widely used in industry and organic synthesis. Its strong base properties (pKa 8.7) make it valuable for:

Difluoromethylation Processes

Recent advances in difluoromethylation processes have benefited from X–CF2H bond formation. Researchers explore X = C(sp), C(sp2), C(sp3), O, N, or S to introduce difluoromethyl groups into molecules. These transformations have implications for drug discovery and other fields .

Hydrolytic Reactivity Studies

Researchers investigate the hydrolytic reactivity of 2-difluoromethyl pyrroles. By varying substituents on the pyrrolic ring, they gain insights into the influence of electronic properties on deprotection and hydrolysis reactions .

Future Directions

The field of difluoromethylation, including compounds like 2-(difluoromethyl)morpholine, continues to be a vibrant area of research. Recent advances have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The introduction of difluoromethyl groups in the last stages of synthetic protocols has been particularly impactful due to the positive effects on the physical properties of organic compounds .

Mechanism of Action

Target of Action

Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . Morpholine-modified ruthenium-based agents have shown multiple antibacterial mechanisms .

Mode of Action

Morpholine-modified ruthenium-based agents have been found to destroy the bacterial membrane and induce ros production in bacteria .

Biochemical Pathways

For instance, difluoromethylornithine (DFMO), a well-known inhibitor of ornithine decarboxylase (ODC), targets the polyamine biosynthetic pathway .

Pharmacokinetics

Fluorine substitution has been extensively explored in drug research as a means of improving biological activity and enhancing chemical or metabolic stability .

Result of Action

Morpholine-modified ruthenium-based agents have shown significant anti-infective activity in vivo .

properties

IUPAC Name |

2-(difluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)4-3-8-1-2-9-4/h4-5,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZYLTBLBSNUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)